molecular formula C17H18N4O3S B14179945 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea CAS No. 507454-47-9

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea

Cat. No.: B14179945
CAS No.: 507454-47-9
M. Wt: 358.4 g/mol
InChI Key: DVHQBKSOCXGKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group, a phenyl group with a diazenyl substituent, and a urea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfone group, and finally the coupling with the diazenyl-substituted phenyl group and the urea moiety. Common reagents used in these reactions include sulfur compounds, diazonium salts, and isocyanates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The urea moiety can form hydrogen bonds with various biological targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea is unique due to its combination of a sulfone group, diazenyl-substituted phenyl group, and urea moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

507454-47-9

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(4-phenyldiazenylphenyl)urea

InChI

InChI=1S/C17H18N4O3S/c22-17(19-16-10-11-25(23,24)12-16)18-13-6-8-15(9-7-13)21-20-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H2,18,19,22)

InChI Key

DVHQBKSOCXGKPD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.